molecular formula C12H14F3NO B13567229 2-[3-(Trifluoromethoxy)phenyl]piperidine

2-[3-(Trifluoromethoxy)phenyl]piperidine

Cat. No.: B13567229
M. Wt: 245.24 g/mol
InChI Key: AVJDAIVCMAKCPU-UHFFFAOYSA-N
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Description

2-[3-(Trifluoromethoxy)phenyl]piperidine is an organic compound with the molecular formula C12H14F3NO It features a piperidine ring substituted with a trifluoromethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(Trifluoromethoxy)phenyl]piperidine typically involves the reaction of 3-(trifluoromethoxy)benzyl chloride with piperidine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2-[3-(Trifluoromethoxy)phenyl]piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The trifluoromethoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium hydride in dimethylformamide.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of derivatives with different functional groups.

Scientific Research Applications

2-[3-(Trifluoromethoxy)phenyl]piperidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including as an analgesic or anti-inflammatory agent.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-[3-(Trifluoromethoxy)phenyl]piperidine involves its interaction with specific molecular targets, such as receptors or enzymes. The trifluoromethoxy group can enhance the compound’s binding affinity and selectivity towards these targets, leading to its biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 4-[3-(Trifluoromethoxy)phenyl]piperidine
  • 2-[4-(Trifluoromethoxy)phenyl]piperidine
  • 3-[3-(Trifluoromethoxy)phenyl]piperidine

Uniqueness

2-[3-(Trifluoromethoxy)phenyl]piperidine is unique due to the position of the trifluoromethoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. The specific substitution pattern can lead to differences in binding affinity, selectivity, and overall pharmacological profile compared to similar compounds.

Properties

Molecular Formula

C12H14F3NO

Molecular Weight

245.24 g/mol

IUPAC Name

2-[3-(trifluoromethoxy)phenyl]piperidine

InChI

InChI=1S/C12H14F3NO/c13-12(14,15)17-10-5-3-4-9(8-10)11-6-1-2-7-16-11/h3-5,8,11,16H,1-2,6-7H2

InChI Key

AVJDAIVCMAKCPU-UHFFFAOYSA-N

Canonical SMILES

C1CCNC(C1)C2=CC(=CC=C2)OC(F)(F)F

Origin of Product

United States

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